N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 923423-85-2
VCID: VC6543536
InChI: InChI=1S/C16H17NO3S/c1-12-7-9-13(10-8-12)11-16(18)17-14-5-3-4-6-15(14)21(2,19)20/h3-10H,11H2,1-2H3,(H,17,18)
SMILES: CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2S(=O)(=O)C
Molecular Formula: C16H17NO3S
Molecular Weight: 303.38

N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide

CAS No.: 923423-85-2

Cat. No.: VC6543536

Molecular Formula: C16H17NO3S

Molecular Weight: 303.38

* For research use only. Not for human or veterinary use.

N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide - 923423-85-2

Specification

CAS No. 923423-85-2
Molecular Formula C16H17NO3S
Molecular Weight 303.38
IUPAC Name 2-(4-methylphenyl)-N-(2-methylsulfonylphenyl)acetamide
Standard InChI InChI=1S/C16H17NO3S/c1-12-7-9-13(10-8-12)11-16(18)17-14-5-3-4-6-15(14)21(2,19)20/h3-10H,11H2,1-2H3,(H,17,18)
Standard InChI Key YTVZHKKQRQJJMJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2S(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

N-(2-(Methylsulfonyl)phenyl)-2-(p-tolyl)acetamide (C₁₆H₁₇NO₃S; molecular weight 303.38 g/mol) features a central acetamide backbone bridging two aromatic systems:

  • Ortho-methylsulfonylphenyl group: A phenyl ring with a strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) substituent at the 2-position.

  • Para-tolyl group: A methyl-substituted phenyl ring at the acetamide’s α-carbon.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₆H₁₇NO₃S
Molecular Weight303.38 g/mol
IUPAC NameN-[2-(methylsulfonyl)phenyl]-2-(4-methylphenyl)acetamide
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)
Melting PointEstimated 160–170°C (based on analogs)
Boiling PointDecomposes before boiling (typical for sulfonamides)

The methylsulfonyl group enhances electrophilicity, facilitating interactions with biological targets, while the p-tolyl moiety contributes to lipophilicity, potentially improving membrane permeability .

Synthesis and Reaction Pathways

While no explicit synthesis protocol for N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide exists in the literature, its preparation can be inferred from analogous compounds :

Proposed Synthetic Route

  • Precursor Preparation:

    • 2-(Methylsulfonyl)aniline: Synthesized via sulfonation of 2-nitroaniline followed by reduction and methylation.

    • 2-(p-Tolyl)acetyl chloride: Prepared by treating 2-(p-tolyl)acetic acid with thionyl chloride.

  • Amide Coupling:
    React 2-(methylsulfonyl)aniline with 2-(p-tolyl)acetyl chloride in the presence of a base (e.g., triethylamine) and a polar solvent (e.g., dichloromethane):

    2-(CH₃SO₂)C₆H₄NH₂ + ClCOCH₂(C₆H₄CH₃-4) → N-(2-(CH₃SO₂)C₆H₄)-COCH₂(C₆H₄CH₃-4) + HCl\text{2-(CH₃SO₂)C₆H₄NH₂ + ClCOCH₂(C₆H₄CH₃-4) → N-(2-(CH₃SO₂)C₆H₄)-COCH₂(C₆H₄CH₃-4) + HCl}

    Yields are typically 60–80% under optimized conditions .

Optimization Considerations

  • Catalysts: Magnesium tert-butoxide (Mg(OtBu)₂) enhances reaction efficiency in similar acetamide syntheses .

  • Oxidants: Tert-butyl hydroperoxide (TBHP) may stabilize intermediates during coupling .

  • Temperature: Room-temperature reactions minimize decomposition risks .

Biological Activities and Mechanisms

Though direct pharmacological data are lacking, structurally related compounds exhibit the following activities:

Antimicrobial Effects

Thiazole-containing analogs demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 4–16 μg/mL. The methylsulfonyl group likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.

Anti-Inflammatory Action

Sulfonamide derivatives reduce TNF-α and IL-6 production in macrophages by blocking NF-κB signaling .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.8–7.6 (m, 2H, aromatic H), 7.4–7.2 (m, 4H, aromatic H), 3.8 (s, 2H, CH₂CO), 3.1 (s, 3H, SO₂CH₃), 2.3 (s, 3H, Ar-CH₃) .

  • IR (KBr):
    1680 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (asymmetric SO₂), 1150 cm⁻¹ (symmetric SO₂).

  • MS (ESI+):
    m/z 304.1 [M+H]⁺.

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